Cas no 10177-32-9 (Methyl 4-Methoxypyridine-3-carboxylate)
Methyl 4-Methoxypyridine-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Methyl 4-Methoxynicotinate
- 3-Pyridinecarboxylicacid, 4-methoxy-, methyl ester
- Methyl 4-Methoxypyridin-3-carboxylate
- Methyl 4-methoxypyridine-3-carboxylate
- 4-Methoxypyridine-3-carboxylic acid mehyl ester
- 4-Methoxy-3-pyridinecarboxylic acid methyl ester
- Methyl 4-methoxypyridine-3-carboxylate, 4-Methoxy-3-(methoxycarbonyl)pyridine
- METHYL4-METHOXYNICOTINATE
- methyl 4-methoxy-3-pyridinecarboxylate
- 3-Pyridinecarboxylic acid, 4-methoxy-, methyl ester
- GPYPBIOSNPTCAU-UHFFFAOYSA-N
- SBB053813
- 4-Methoxy-3-(methoxycarbonyl)pyridine
- RP02509
- FT-0646840
- MFCD09864940
- 3-chloro-4-nitro(1h)indazole
- A897081
- SY065411
- BL003265
- 10177-32-9
- SCHEMBL9646602
- PS-5534
- CS-0038371
- EN300-177901
- AKOS006345989
- W-204426
- DTXSID80443335
- DB-058670
- Methyl 4-Methoxypyridine-3-carboxylate
-
- MDL: MFCD09864940
- Inchi: 1S/C8H9NO3/c1-11-7-3-4-9-5-6(7)8(10)12-2/h3-5H,1-2H3
- InChI Key: GPYPBIOSNPTCAU-UHFFFAOYSA-N
- SMILES: O(C)C1C=CN=CC=1C(=O)OC
Computed Properties
- Exact Mass: 167.05800
- Monoisotopic Mass: 167.058243149g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 160
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 48.4
- XLogP3: 0.7
Experimental Properties
- Density: 1.156±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 83-84 ºC
- Boiling Point: 250.9±20.0 ºC (760 Torr),
- Flash Point: 105.5±21.8 ºC,
- Solubility: Dissolution (37 g/l) (25 º C),
- PSA: 48.42000
- LogP: 0.87680
Methyl 4-Methoxypyridine-3-carboxylate Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Methyl 4-Methoxypyridine-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029000280-5g |
Methyl 4-methoxy-3-pyridinecarboxylate |
10177-32-9 | 95% | 5g |
$399.37 | 2023-09-04 | |
| Alichem | A029000280-10g |
Methyl 4-methoxy-3-pyridinecarboxylate |
10177-32-9 | 95% | 10g |
$570.91 | 2023-09-04 | |
| Alichem | A029000280-25g |
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10177-32-9 | 95% | 25g |
$1119.81 | 2023-09-04 | |
| Fluorochem | 066874-250mg |
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10177-32-9 | 97% | 250mg |
£28.00 | 2022-03-01 | |
| Fluorochem | 066874-5g |
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10177-32-9 | 97% | 5g |
£298.00 | 2022-03-01 | |
| Fluorochem | 066874-10g |
Methyl 4-Methoxynicotinate |
10177-32-9 | 97% | 10g |
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| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PQ863-200mg |
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| Chemenu | CM101974-10g |
methyl 4-methoxypyridine-3-carboxylate |
10177-32-9 | 95% | 10g |
$680 | 2021-08-06 | |
| Chemenu | CM101974-25g |
methyl 4-methoxypyridine-3-carboxylate |
10177-32-9 | 95% | 25g |
$1000 | 2021-08-06 | |
| Chemenu | CM101974-1g |
methyl 4-methoxypyridine-3-carboxylate |
10177-32-9 | 95%+ | 1g |
$100 | 2023-03-07 |
Methyl 4-Methoxypyridine-3-carboxylate Suppliers
Methyl 4-Methoxypyridine-3-carboxylate Related Literature
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1. The preparation of some 4-substituted nicotinic acids and nicotinamidesW. C. J. Ross J. Chem. Soc. C 1966 1816
Additional information on Methyl 4-Methoxypyridine-3-carboxylate
Comprehensive Overview of Methyl 4-Methoxypyridine-3-carboxylate (CAS No. 10177-32-9): Properties, Applications, and Industry Insights
Methyl 4-Methoxypyridine-3-carboxylate (CAS No. 10177-32-9) is a versatile organic compound widely utilized in pharmaceutical synthesis, agrochemical production, and specialty chemical research. This ester derivative of 4-methoxypyridine-3-carboxylic acid exhibits unique reactivity due to its methoxy and ester functional groups, making it a valuable intermediate for heterocyclic chemistry applications. With growing interest in pyridine-based compounds for drug discovery, this molecule has gained attention for its role in developing bioactive molecules and catalysts.
The compound's molecular structure combines a pyridine ring with strategic substitutions at the 3- and 4-positions, creating opportunities for diverse chemical transformations. Researchers particularly value its electron-rich aromatic system, which participates in nucleophilic aromatic substitution reactions and metal-catalyzed cross-coupling processes. Recent publications highlight its utility in constructing pharmacophores for central nervous system (CNS) therapeutics, aligning with current trends in neurological drug development and precision medicine approaches.
From a synthetic perspective, Methyl 4-Methoxypyridine-3-carboxylate serves as a building block for functionalized pyridines, a class of compounds experiencing increased demand in material science applications. Its derivatives show promise in organic electronics, particularly for electron-transport materials in OLED devices and photovoltaic cells. The methoxy group enhances solubility in organic solvents, facilitating its incorporation into solution-processable materials—a key requirement for printed electronics manufacturing.
Quality specifications for CAS No. 10177-32-9 typically include ≥98% purity by HPLC analysis, with strict control of residual solvents and heavy metal content for pharmaceutical-grade material. Analytical characterization employs GC-MS, NMR spectroscopy (particularly 1H and 13C), and FT-IR to verify structural integrity. The compound's stability profile shows excellent resistance to hydrolysis under neutral conditions, though it may undergo transesterification in strongly acidic or basic environments.
Industrial-scale production of Methyl 4-Methoxypyridine-3-carboxylate employs esterification of the corresponding carboxylic acid using methanol under acid catalysis, followed by sophisticated purification techniques like recrystallization or column chromatography. Process optimization focuses on green chemistry principles, including catalyst recycling and solvent recovery, addressing the pharmaceutical industry's push toward sustainable manufacturing practices.
Emerging research explores the compound's potential in asymmetric synthesis, where its chiral derivatives serve as ligands for transition metal catalysts. This application aligns with the growing demand for enantioselective transformations in API synthesis. Additionally, its metal-organic framework (MOF) precursors demonstrate utility in gas storage and separation technologies, contributing to clean energy solutions—a hot topic in materials chemistry research.
Regulatory considerations for 10177-32-9 emphasize proper laboratory handling and storage conditions (typically 2-8°C in airtight containers). While not classified as hazardous under major GHS categories, standard personal protective equipment (PPE) including nitrile gloves and safety goggles is recommended during handling. The compound's environmental fate and biodegradability profile are subjects of ongoing ecotoxicological studies as part of broader green chemistry initiatives.
Market analysis indicates steady growth for pyridine carboxylate derivatives, driven by expanding applications in crop protection chemicals and veterinary pharmaceuticals. The 4-methoxy substitution pattern specifically shows enhanced bioavailability in certain drug delivery systems, explaining its popularity in medicinal chemistry pipelines. Patent surveys reveal increasing claims incorporating this scaffold in kinase inhibitors and anti-inflammatory agents.
Future directions for Methyl 4-Methoxypyridine-3-carboxylate research include exploration of its photophysical properties for bioimaging probes and development of continuous flow chemistry processes for its production. The compound's versatility ensures its continued relevance across multiple disciplines, from pharmaceutical intermediates to advanced material precursors, positioning it as an important tool in modern chemical innovation.
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